(-)-Dietil D-tartrato

Descripción general

Descripción

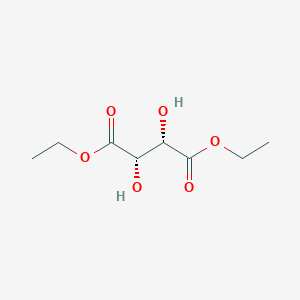

(2S,3S)-Diethyl 2,3-dihydroxysuccinate, also known as (2S,3S)-Diethyl 2,3-dihydroxysuccinate, is a useful research compound. Its molecular formula is C8H14O6 and its molecular weight is 206.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S)-Diethyl 2,3-dihydroxysuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-Diethyl 2,3-dihydroxysuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El ácido tartárico y sus derivados, incluyendo el (-)-Dietil D-tartrato, tienen una amplia gama de usos en el campo de los productos farmacéuticos . Por ejemplo, se ha utilizado en la producción de sales efervescentes, en combinación con ácido cítrico, para mejorar el sabor de los medicamentos orales .

Síntesis de marcos metal-orgánicos (MOFs)

This compound se puede utilizar en la síntesis de marcos metal-orgánicos (MOFs) 3D enantiopuros . Estos MOFs tienen aplicaciones potenciales en el almacenamiento de gas, la separación y la catálisis .

Mecanismo De Acción

Target of Action

(-)-Diethyl D-tartrate, also known as diethyl D-tartrate or (2S,3S)-Diethyl 2,3-dihydroxysuccinate, is a compound that has been found to interact with various targets. For instance, it has been shown to be a potent agonist of the nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. Additionally, it has been found to be utilized by certain strains of bacteria such as Pseudomonas cichorii .

Mode of Action

The exact mode of action of (-)-Diethyl D-tartrate can vary depending on the target. When interacting with the nicotinic acetylcholine receptor, it acts as an agonist, meaning it binds to the receptor and activates it . In the case of bacteria like Pseudomonas cichorii, the compound is utilized as a carbon source .

Biochemical Pathways

The biochemical pathways affected by (-)-Diethyl D-tartrate are diverse. In the case of Pseudomonas cichorii, the compound is involved in the d-tartrate utilization pathway . This pathway allows the bacteria to use d-tartrate as a sole carbon source, which can influence its growth and survival .

Pharmacokinetics

Similar compounds, such as brimonidine tartrate, have been found to have a systemic half-life of approximately 2 hours .

Result of Action

The result of (-)-Diethyl D-tartrate’s action can vary depending on the context. For instance, its activation of the nicotinic acetylcholine receptor can lead to various physiological responses, such as muscle contraction . In bacteria, the utilization of d-tartrate can influence growth and survival .

Action Environment

The action of (-)-Diethyl D-tartrate can be influenced by various environmental factors. For example, the utilization of d-tartrate by bacteria like Pseudomonas cichorii can be influenced by the availability of other carbon sources . Additionally, the activity of (-)-Diethyl D-tartrate as an agonist of the nicotinic acetylcholine receptor can be influenced by the presence of other agonists or antagonists .

Análisis Bioquímico

Biochemical Properties

(-)-Diethyl D-tartrate has been shown to interact with certain enzymes and proteins. For instance, it has been found that strains of Pseudomonas cichorii utilize D-tartrate as a sole carbon source . The enzymes involved in this process include tarD and dctA, which encode a putative enzyme and transporter of D-tartrate, respectively .

Cellular Effects

It has been observed that certain bacterial species, such as Escherichia coli, can utilize D-tartrate under anaerobic conditions when glycerol is supplied as an electron donor . This suggests that (-)-Diethyl D-tartrate may influence cellular metabolism in these organisms.

Molecular Mechanism

It is known that the compound interacts with the fumarate/succinate antiporter of fumarate respiration in Escherichia coli . This interaction suggests that (-)-Diethyl D-tartrate may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is utilized by certain bacterial species in anaerobic conditions , suggesting that its effects may vary over time depending on environmental conditions.

Metabolic Pathways

(-)-Diethyl D-tartrate is involved in the metabolic pathways of certain bacterial species. In Pseudomonas cichorii, an ∼7.1-kb region was identified to be involved in D-tartrate utilization . This region contains tarD and dctA genes, which encode a putative enzyme and transporter of D-tartrate, respectively .

Transport and Distribution

It is known that the compound is transported via the fumarate/succinate antiporter in Escherichia coli .

Actividad Biológica

Introduction

(2S,3S)-Diethyl 2,3-dihydroxysuccinate is a chiral organic compound with the molecular formula CHO and a molecular weight of approximately 206.19 g/mol. This compound is a diester derived from succinic acid and is noted for its hydroxyl groups at the 2 and 3 positions, contributing to its biological activity and versatility in organic synthesis. Its chirality allows it to serve as an important building block in the synthesis of various chiral compounds, which are crucial in pharmaceuticals and agrochemicals.

- Molecular Formula: CHO

- Molecular Weight: 206.19 g/mol

- CAS Number: 13811-71-7

- Chirality: (2S,3S)

Biological Applications

The biological activity of (2S,3S)-Diethyl 2,3-dihydroxysuccinate is primarily attributed to its role as a precursor in the synthesis of other biologically active compounds and as a potential therapeutic agent. Its hydroxyl groups enable various chemical modifications that can enhance biological interactions.

1. Asymmetric Synthesis

The compound is utilized in asymmetric synthesis to produce enantiopure molecules. The presence of hydroxyl groups allows for the creation of chiral auxiliaries and catalysts that are essential for selective reactions in organic chemistry. This property is particularly important in developing pharmaceuticals where specific stereochemistry can significantly influence biological activity .

2. Biodegradable Polymers

Research indicates that (2S,3S)-Diethyl 2,3-dihydroxysuccinate can be employed in synthesizing biodegradable polymers. These polymers are designed to decompose into non-toxic byproducts under environmental conditions, offering sustainable alternatives to conventional plastics. This application has significant implications for reducing plastic pollution and enhancing environmental sustainability.

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of (2S,3S)-Diethyl 2,3-dihydroxysuccinate as a chiral auxiliary in the synthesis of complex natural products. The compound was effectively used to resolve racemic mixtures into their enantiomers through diastereomeric crystallization techniques. The efficiency of the resolution process highlighted the compound's utility in producing compounds with specific biological activities .

Case Study 2: Antiproliferative Activity

In another research context, derivatives of (2S,3S)-Diethyl 2,3-dihydroxysuccinate were evaluated for their antiproliferative effects on cancer cell lines. The study found that certain derivatives exhibited significant inhibition of cell proliferation in metastatic breast cancer models, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2R,3R)-Diethyl 2,3-dihydroxysuccinate | CHO | Enantiomer with different biological activity |

| Diethyl tartrate | CHO | Used as a chiral catalyst; lacks hydroxyl groups |

| Diethyl succinate | CHO | Parent compound; lacks hydroxyl groups |

This table illustrates how the unique structural features of (2S,3S)-Diethyl 2,3-dihydroxysuccinate contribute to its distinct biological activities compared to its structural analogs.

Propiedades

IUPAC Name |

diethyl (2S,3S)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAVZVORKRDODB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058689, DTXSID801021118 | |

| Record name | (-)-Diethyl-D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Diethyl tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57968-71-5, 13811-71-7 | |

| Record name | rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57968-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Diethyl tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (S-(R*,R*))-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Diethyl-D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Diethyl tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [S-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.